molecular formula C17H10F2N2OS B4352837 4-(difluoromethyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine

4-(difluoromethyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine

Cat. No.: B4352837
M. Wt: 328.3 g/mol
InChI Key: YHCBCRIUOZIVOB-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

The synthesis of 4-(difluoromethyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine can be achieved through several synthetic routes. One common method involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . The reaction conditions typically involve the use of reagents such as NaH in DMF (dimethylformamide) for intramolecular nucleophilic substitution . Industrial production methods may employ similar synthetic strategies but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(difluoromethyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product. Major products formed from these reactions can include derivatives with modified functional groups, enhancing the compound’s biological activity or chemical stability .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer, antibacterial, and antiproliferative agent . Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development. Additionally, it has applications in materials science, where its properties can be utilized in the design of new materials with specific functionalities .

Mechanism of Action

Properties

IUPAC Name

4-(difluoromethyl)-3-phenyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N2OS/c18-16(19)11-9-12(13-7-4-8-23-13)20-17-14(11)15(21-22-17)10-5-2-1-3-6-10/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCBCRIUOZIVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CS4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(difluoromethyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine
Reactant of Route 2
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4-(difluoromethyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine
Reactant of Route 3
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4-(difluoromethyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine
Reactant of Route 4
4-(difluoromethyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine
Reactant of Route 5
4-(difluoromethyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine
Reactant of Route 6
4-(difluoromethyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine

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